molecular formula C9H11NO2 B176874 2-Phenoxypropanamide CAS No. 13532-52-0

2-Phenoxypropanamide

Cat. No. B176874
CAS RN: 13532-52-0
M. Wt: 165.19 g/mol
InChI Key: ANCDHBXLDURTHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Phenoxypropanamide” is a chemical compound with the molecular formula C9H11NO2 . It is a type of amide, which are compounds that contain a carbonyl group (C=O) linked to a nitrogen atom . The compound is related to the family of non-steroidal anti-inflammatory drugs (NSAIDs) .


Synthesis Analysis

The synthesis of “2-Phenoxypropanamide” and related compounds has been discussed in several studies. For instance, a novel route for the preparation of 2H-1,4-benzoxazin-3(4H)one and 1,5 benzoxazepinones by intramolecular cyclization of N-hydroxy 2-phenoxyacetamide and N-hydroxy-3 phenoxypropanamide using PPA and Lewis acid has been discussed . Another study reported the CAL-B-mediated efficient synthesis of a set of valuable amides by direct amidation of phenoxy- and aryl-propionic acids .


Molecular Structure Analysis

The molecular structure of “2-Phenoxypropanamide” consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The ChemSpider ID for this compound is 3818543 .

Scientific Research Applications

Corrosion Inhibition

2-Phenoxypropanamide derivatives have been explored for their potential as corrosion inhibitors. A study examined Schiff base compounds, which are closely related to 2-Phenoxypropanamide, for their ability to inhibit corrosion of mild steel in acidic solutions. This research highlighted the significant role of molecular structure and heteroatoms in enhancing inhibition efficiency (Leçe, Emregül, & Atakol, 2008).

Chemical Synthesis and Conversion

The chemical conversion of phenols to primary and secondary aromatic amines using a Smiles rearrangement process involves compounds like 2-Phenoxypropanamide. This method is significant for synthesizing various organic compounds, demonstrating the versatility of 2-Phenoxypropanamide in chemical synthesis (Coutts & Southcott, 1990).

Antibacterial and Antifungal Applications

2-Phenoxypropanamide derivatives have been synthesized and tested for their antibacterial and antifungal activities. Certain derivatives showed promising activity, indicating potential pharmaceutical applications (Velupillai, Shingare, & Mane, 2015).

Phenolic Compound Responses in Plants

2-Phenoxypropanamide falls within the broader class of phenolic compounds, which play critical roles in plant physiology. Under stress conditions, plants increase the synthesis of phenolics like 2-Phenoxypropanamide, aiding in stress tolerance. This aspect is crucial for understanding plant responses to environmental changes (Sharma et al., 2019).

Chemoselective Reactions

2-Phenoxypropanamide and its derivatives are involved in chemoselective reactions, forming structures like hexahydro-4-pyrimidinones and oxazolidines. These reactions are significant for the synthesis of diverse organic compounds, demonstrating the compound's utility in organic chemistry (Hajji et al., 2002).

properties

IUPAC Name

2-phenoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCDHBXLDURTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405030
Record name 2-phenoxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13532-52-0
Record name 2-phenoxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenoxypropanamide
Reactant of Route 2
Reactant of Route 2
2-Phenoxypropanamide
Reactant of Route 3
Reactant of Route 3
2-Phenoxypropanamide
Reactant of Route 4
Reactant of Route 4
2-Phenoxypropanamide
Reactant of Route 5
Reactant of Route 5
2-Phenoxypropanamide
Reactant of Route 6
2-Phenoxypropanamide

Q & A

Q1: What was the rationale behind synthesizing these specific N-(2,4-Dichloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxypropanamide derivatives?

A: The researchers aimed to create new herbicides with potentially improved efficacy and reduced toxicity. They combined structural elements from two classes of compounds known for their biological activity: uracil derivatives and phenoxy carboxylic acids. [] Uracil derivatives are known for their potential herbicidal action, while phenoxy carboxylic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), are widely used herbicides. The researchers hypothesized that combining these elements could lead to novel compounds with enhanced herbicidal properties.

Q2: What were the key findings regarding the Structure-Activity Relationship (SAR) of these novel compounds?

A: The study revealed that simply combining the uracil and phenoxy carboxylic acid moieties did not guarantee high herbicidal activity. [] While some compounds, like 3d, 3f, and 3i, showed promising results against specific weeds, most did not exhibit significant herbicidal effects. This suggests that specific structural modifications within the N-(2,4-Dichloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxypropanamide scaffold are crucial for optimal activity and that further research is needed to optimize these structures for improved efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.